Product packaging for 6-Ethoxy-2-propoxy-3-pyridinamine(Cat. No.:CAS No. 1095011-34-9)

6-Ethoxy-2-propoxy-3-pyridinamine

Cat. No.: B13924757
CAS No.: 1095011-34-9
M. Wt: 196.25 g/mol
InChI Key: OBYHFKCFRZRLAK-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines in Chemical Research

Role of Pyridine (B92270) Derivatives as Chemical Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold that holds a significant position in chemistry, particularly in the development of new drugs. researchgate.netrsc.org It is a six-membered aromatic ring containing one nitrogen atom, which imparts unique properties compared to its all-carbon analogue, benzene. imperial.ac.uk This nitrogen atom makes the pyridine ring a polar and ionizable structure, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net Pyridine derivatives are integral to a vast array of bioactive molecules and functional materials. nih.gov Their versatility allows for structural modifications, making them highly sought-after in medicinal chemistry for creating libraries of compounds to screen against various biological targets. researchgate.netdovepress.com

The significance of the pyridine scaffold is underscored by its presence in numerous FDA-approved drugs with a wide range of therapeutic applications. rsc.orgnih.gov These include treatments for cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net For example, compounds like abiraterone (B193195) (prostate cancer), isoniazid (B1672263) (tuberculosis), and tacrine (B349632) (Alzheimer's disease) all feature a pyridine core. nih.gov The ability to easily functionalize the pyridine ring allows chemists to fine-tune the pharmacological properties of a molecule, leading to the discovery of novel therapeutic agents with improved potency and selectivity. nih.gov Beyond pharmaceuticals, pyridine derivatives are also crucial in the agrochemical industry as insecticides and herbicides, and in materials science for creating dyes and polymers. researchgate.netnih.gov

Importance of Amino-Substituted Pyridines in Organic Synthesis

Amino-substituted pyridines, or pyridinamines, are a critical class of compounds in organic synthesis due to the versatile reactivity of the amino group. The amino group can act as a nucleophile, a base, or a directing group in various chemical transformations, making these compounds valuable building blocks for more complex molecules. nih.gov The position of the amino group on the pyridine ring influences its electronic properties and reactivity, allowing for selective chemical modifications.

The synthesis of N-substituted 3-amino-2-pyridones, for instance, highlights their role as versatile building blocks in organic synthesis and drug discovery. nih.gov Furthermore, N-amino pyridinium (B92312) salts have emerged as important reagents for introducing nitrogen into organic molecules through C-N bond-forming reactions. nih.gov The development of methods for the synthesis of multi-substituted pyridines often relies on the reactivity of aminopyridine precursors. nih.gov These compounds can undergo a variety of reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to generate a diverse range of functionalized pyridine derivatives. acs.org The ability to synthesize polysubstituted pyridines is crucial for developing new materials and therapeutic agents with specific properties. acs.org

Alkoxy-Substituted Pyridine Frameworks in Contemporary Chemistry

Alkoxy-substituted pyridines are another important class of pyridine derivatives with significant applications in contemporary chemistry. The introduction of an alkoxy group (an alkyl group bonded to an oxygen atom) onto the pyridine ring can significantly alter the molecule's electronic and physical properties. For example, the ethoxy group in 6-Ethoxy-2-pyridinamine is noted to enhance its solubility and reactivity. chemimpex.com These groups are electron-donating, which can influence the reactivity of the pyridine ring in various chemical reactions.

The presence of alkoxy groups can direct the regioselectivity of further substitutions on the pyridine ring, making them useful in the controlled synthesis of polysubstituted pyridines. They are often used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Research into alkoxy-substituted pyridines focuses on developing new synthetic methodologies and exploring their potential in materials science, such as in the creation of polymers with enhanced thermal stability. chemimpex.com The combination of alkoxy and other functional groups on the pyridine scaffold allows for the fine-tuning of molecular properties for specific applications in fields ranging from medicinal chemistry to materials science.

Rationale for Investigation of 6-Ethoxy-2-propoxy-3-pyridinamine

Structural Specificity and Potential for Novel Reactivity

The structure of this compound is notable for its polysubstitution pattern, featuring three different functional groups: an amino group, an ethoxy group, and a propoxy group. This specific arrangement of an amino group at the 3-position with two different alkoxy groups at the 2- and 6-positions creates a unique electronic and steric environment on the pyridine ring.

The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. The two alkoxy groups are also electron-donating, further increasing the electron density of the ring. The combination of these groups is expected to make the pyridine core highly reactive. The differing sizes of the ethoxy and propoxy groups could also introduce interesting steric effects, potentially leading to novel reactivity and selectivity in chemical transformations. The study of such polysubstituted pyridines is an active area of research, with a need for robust methods to introduce multiple, diverse functional groups selectively. nih.gov

Hypothetical Interdisciplinary Research Avenues

The unique structure of this compound suggests several potential avenues for interdisciplinary research. Given that substituted pyridines are prominent scaffolds in medicinal chemistry, this compound could be a candidate for biological screening. nih.govnih.gov The combination of amino and alkoxy groups is found in various biologically active molecules, and this specific substitution pattern could lead to novel interactions with biological targets.

In materials science, the functional groups on this molecule could be exploited for the development of new polymers or functional materials. The amino group provides a site for polymerization, while the alkoxy groups could influence the material's physical properties, such as solubility and thermal stability. chemimpex.com Furthermore, the electron-rich nature of the pyridine ring and the presence of nitrogen and oxygen atoms make it a potential ligand for metal complexes. These complexes could have applications in catalysis or as chemosensors for detecting specific ions or molecules. nih.gov

Data on Analogous Substituted Pyridines

To provide context for the potential properties of this compound, the following table presents data for a related, simpler compound.

Table 1: Physicochemical Properties of 6-Ethoxy-2-pyridinamine

PropertyValueSource
CAS Number 768-42-3 chemimpex.com
Molecular Formula C₇H₁₀N₂O uni.lu
Molecular Weight 138.17 g/mol chemimpex.com
Appearance Yellow liquid chemimpex.com
Synonyms 2-Amino-6-ethoxypyridine, 6-Ethoxypyridin-2-amine chemimpex.com

This table is based on available data for an analogous compound and is for illustrative purposes.

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve breaking the bonds of the pyridine ring, leading back to acyclic or simpler heterocyclic precursors.

One logical approach is to disconnect the C2-C3 and N1-C6 bonds, a strategy common in many pyridine syntheses. This leads to precursors such as a 1,5-dicarbonyl compound or its synthetic equivalent, and an ammonia (B1221849) source to provide the nitrogen atom. The ethoxy and propoxy groups can be introduced either on the acyclic precursors or on a pre-formed pyridine ring through nucleophilic substitution, although the former is often more regioselective.

A second approach involves disconnecting the C3-C4 and C5-C6 bonds. This strategy is characteristic of cycloaddition reactions, where a diene or an equivalent reacts with a dienophile. For the this compound scaffold, this might involve an electron-rich alkene reacting with a 1,2,4-triazine or a similar electron-deficient diene, followed by a retro-Diels-Alder reaction to extrude a small molecule and form the pyridine ring.

Finally, a multi-component strategy can be envisioned where the pyridine ring is constructed in a single step from three or more simple starting materials. This approach is highly convergent and offers significant advantages in terms of efficiency and atom economy. The retrosynthetic disconnections for such a strategy would lead to simple building blocks like an aldehyde, a β-ketoester, and an ammonia source, characteristic of the Hantzsch pyridine synthesis and its variations.

Disconnection Strategy Key Precursors Forward Synthetic Approach
C2-C3 and N1-C6 Disconnection1,5-Dicarbonyl equivalent, AmmoniaCondensation/Cyclization
C3-C4 and C5-C6 DisconnectionSubstituted diene and dienophileCycloaddition/Retro-Diels-Alder
Multi-component DisconnectionAldehyde, β-ketoester, Ammonia sourceOne-pot multi-component reaction

Classical and Established Synthetic Routes to Pyridinamine Derivatives

The synthesis of pyridinamine derivatives can be accomplished through a variety of classical and well-established methods. These routes generally involve the construction of the pyridine ring from acyclic precursors, followed by functionalization, or the direct introduction of the amine group onto a pre-existing pyridine scaffold.

Precursor Selection and Initial Functionalization

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. For a condensation-based approach, a key intermediate would be a functionalized 1,5-dicarbonyl compound. For instance, a compound bearing the required ethoxy and propoxy groups at the appropriate positions would be an ideal starting point. The synthesis of such a precursor might involve the Claisen condensation of an ester with a ketone, followed by further elaboration.

Alternatively, functionalization of a pre-formed pyridine ring is a common strategy. For example, starting with a dihalopyridine, such as 2,6-dichloropyridine, allows for sequential nucleophilic substitution reactions. The differential reactivity of the halogen atoms can be exploited to introduce the ethoxy and propoxy groups regioselectively. Subsequent nitration at the 3-position, followed by reduction, would yield the desired 3-aminopyridine (B143674) derivative.

Heterocycle Formation via Cyclization Reactions

The formation of the pyridine ring through cyclization is a fundamental strategy in heterocyclic chemistry. Several named reactions and general approaches can be adapted for the synthesis of the this compound scaffold.

The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.orgwikipedia.orgchemtube3d.com To adapt this synthesis for this compound, careful selection of the starting materials is necessary.

A plausible adaptation would involve the use of a β-ketoester bearing a propoxy group and another β-dicarbonyl compound with an ethoxy group. However, controlling the regiochemistry of the condensation to achieve the desired 2-propoxy-6-ethoxy substitution pattern can be challenging due to the formation of isomeric products. A more controlled approach would involve a stepwise synthesis, where an enamine is first formed from one of the β-dicarbonyl compounds and ammonia, which is then reacted with the other β-dicarbonyl compound and an aldehyde.

Reactant Potential Starting Material for Hantzsch-Type Synthesis
AldehydeFormaldehyde or a synthetic equivalent
β-Ketoester 1Ethyl 3-propoxy-3-oxopropanoate
β-Ketoester 2Ethyl 3-ethoxy-3-oxopropanoate
Nitrogen SourceAmmonia or Ammonium Acetate

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, provide another powerful tool for pyridine synthesis. rsc.orgscripps.edu One such strategy involves the reaction of a 1,3-dicarbonyl compound with a β-enaminone. For the target molecule, this could involve the synthesis of an enamine derived from a propoxy-substituted β-ketoester, which is then reacted with an ethoxy-substituted Michael acceptor. The subsequent cyclization and aromatization would yield the desired pyridine ring.

Another annulation approach is the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. acsgcipr.org This method directly yields a substituted 2-pyridone, which would require further functionalization to install the propoxy group and convert the pyridone to the desired aminopyridine.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. acsgcipr.orgbohrium.comnih.gov Beyond the Hantzsch synthesis, other MCRs can be envisioned for the construction of the this compound scaffold.

For instance, a one-pot reaction involving an enamine, a Michael acceptor, and a source of ammonia could be designed. The specific choice of reactants would be crucial to control the regiochemical outcome. The use of microwave irradiation or flow chemistry can often improve the yields and reaction times of such MCRs. nih.gov These modern techniques offer significant advantages over traditional batch processing, particularly in the context of library synthesis and reaction optimization. The development of novel MCRs for the synthesis of highly substituted pyridines remains an active area of research, driven by the demand for molecular diversity in drug discovery and materials science. bohrium.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O2 B13924757 6-Ethoxy-2-propoxy-3-pyridinamine CAS No. 1095011-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1095011-34-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

6-ethoxy-2-propoxypyridin-3-amine

InChI

InChI=1S/C10H16N2O2/c1-3-7-14-10-8(11)5-6-9(12-10)13-4-2/h5-6H,3-4,7,11H2,1-2H3

InChI Key

OBYHFKCFRZRLAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=N1)OCC)N

Origin of Product

United States

Computational Chemistry and Theoretical Studies

Reactivity and Mechanism Studies

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a crucial reaction mechanism in many chemical and biological processes, involving the concerted or stepwise transfer of both a proton and an electron. For 6-Ethoxy-2-propoxy-3-pyridinamine, the presence of the amino group and the pyridine (B92270) nitrogen atom provides sites for both protonation/deprotonation and redox activity.

Theoretical studies on aminopyridine systems have shown that PCET can proceed through various pathways, including stepwise electron transfer followed by proton transfer (ET-PT), proton transfer followed by electron transfer (PT-ET), or a concerted mechanism (CPET) where both transfers occur in a single kinetic step. The operative mechanism is highly dependent on the specific environment, including the solvent and the properties of any interacting species.

In the context of this compound, the amino group can act as a proton donor, while the pyridine nitrogen can act as a proton acceptor. The relative basicity of these sites, influenced by the electron-donating alkoxy groups, will be a key determinant of the PCET pathway. Computational models of similar systems suggest that intramolecular hydrogen bonding between the amino group and the pyridine nitrogen could facilitate a concerted PCET mechanism.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound can be computationally modeled to predict reaction rates and equilibrium positions. Key transformations for this molecule could include tautomerization, electrophilic aromatic substitution, and oxidation or reduction reactions.

Tautomerization: While the aminopyridine form is generally the most stable tautomer, computational studies on related aminopyridines allow for the investigation of the energetic barriers to tautomerization to the corresponding iminopyridine form. Density Functional Theory (DFT) calculations on analogous systems can predict the relative energies of the tautomers and the transition state connecting them.

Electrophilic Aromatic Substitution: The electron-donating ethoxy, propoxy, and amino groups activate the pyridine ring towards electrophilic attack. Computational modeling can determine the most likely sites of substitution by calculating the distribution of electron density and the stability of the resulting intermediates (sigma complexes). The positions ortho and para to the activating groups are typically favored.

Table 1: Predicted Thermodynamic Data for a Hypothetical Isomerization of a Substituted Aminopyridine Analogue

ParameterCalculated Value (kcal/mol)
Enthalpy of Reaction (ΔH)-3.5
Gibbs Free Energy of Reaction (ΔG)-2.1
Activation Energy (Ea)+15.8

Note: Data is illustrative and based on calculations for a model aminopyridine system. It does not represent experimental values for this compound.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, moving beyond static structures to explore its conformational flexibility and stability over time.

Conformational Analysis and Energy Landscapes

The presence of flexible ethoxy and propoxy side chains means that this compound can adopt multiple conformations. Conformational analysis aims to identify the low-energy conformers and map the energy landscape of the molecule.

Computational methods, such as molecular mechanics and DFT, can be used to systematically explore the rotational freedom around the C-O and C-C bonds of the alkoxy groups. The results of such analyses for similar alkoxy-substituted pyridines indicate that the preferred conformations will seek to minimize steric hindrance between the alkyl chains and the pyridine ring, as well as with the adjacent amino group. The energy landscape will feature several local minima corresponding to different stable conformers, separated by rotational energy barriers.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a way to observe the time-evolution of this compound, providing insights into its dynamic behavior and stability in different environments, such as in a solvent or interacting with other molecules. nih.gov

By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, vibrates, and rotates over time. These simulations can be used to assess the stability of different conformers and to study the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. For this compound, MD simulations in an aqueous environment would likely show the amino group and pyridine nitrogen forming transient hydrogen bonds with water molecules, influencing its solubility and reactivity. nih.gov

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) models aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For this compound, SPR models can be employed to predict key properties based on its molecular descriptors.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties (e.g., acidity, reactivity)

Quantitative Structure-Property Relationship (QSPR) studies use statistical methods to build mathematical models that predict chemical properties from a set of molecular descriptors. These descriptors can be derived from the 2D or 3D structure of the molecule and can include constitutional, topological, geometrical, and electronic parameters.

Acidity (pKa): The basicity of the pyridine nitrogen and the acidity of the amino group are critical properties of this compound. QSPR models, trained on a dataset of known pKa values for a series of substituted pyridines and anilines, can be used to predict the pKa of this compound. The electron-donating nature of the ethoxy and propoxy groups is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. A theoretical study on aminopyridines has shown that pKa values can be accurately predicted using computational methods. nih.gov

Reactivity: QSPR models can also be developed to predict the reactivity of this compound in various chemical reactions. For example, descriptors related to the electronic properties of the molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and atomic charges, can be correlated with its reactivity towards electrophiles or nucleophiles.

Table 2: Predicted Physicochemical Properties of Substituted Aminopyridine Analogues from QSPR Models

PropertyPredicted Value
pKa (pyridinium ion)7.5 ± 0.5
LogP (octanol-water partition coefficient)2.8 ± 0.3
Aqueous Solubility (logS)-3.2 ± 0.4

Note: These values are illustrative predictions for a molecule with the structural features of this compound, based on general QSPR models for substituted pyridines. They are not experimentally determined values.

Electronic Property-Reactivity Correlations

Theoretical studies on analogous compounds, such as other aminopyridine derivatives, often employ Density Functional Theory (DFT) to investigate how electronic characteristics influence molecular reactivity. nih.govnih.gov For instance, the energies of the HOMO and LUMO are critical in predicting the sites of electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. scirp.orgaimspress.com

In substituted pyridines, the positions and electronic nature of the substituent groups—such as the electron-donating ethoxy and propoxy groups and the amino group in the target molecule—are known to significantly modulate the electron density of the pyridine ring. This, in turn, affects the molecule's reactivity, basicity, and potential for intermolecular interactions. researchgate.netresearchgate.net The amino group typically acts as a strong electron-donating group, increasing the electron density on the pyridine ring and influencing its interaction with other chemical species. nih.govrsc.org

Mulliken population analysis is a common method to calculate the partial atomic charges within a molecule, providing insights into the distribution of electrons and identifying potential reactive sites. niscpr.res.inchemrxiv.org Similarly, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Although these principles are well-established, the absence of specific DFT calculations or other computational analyses for this compound means that quantitative data tables for its electronic properties and specific correlations to its reactivity cannot be provided at this time. Such an analysis would require dedicated theoretical research to be performed on this particular compound.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring

Regioselectivity and Stereoselectivity Investigations

No published studies were found that specifically investigate the regioselectivity and stereoselectivity of electrophilic or nucleophilic attacks on the pyridine ring of 6-Ethoxy-2-propoxy-3-pyridinamine.

Substituent Effects on Reactivity

There is no available research detailing the effects of the ethoxy, propoxy, and amino substituents on the reactivity of the pyridine ring in this specific molecule.

Reactions at the Amine Functionality

Acylation, Alkylation, and Arylation Reactions

Specific examples and conditions for the acylation, alkylation, and arylation of the 3-amino group of this compound are not documented in the scientific literature.

Condensation and Cycloaddition Reactions

No information is available regarding the participation of this compound in condensation or cycloaddition reactions.

Amination and Transamination Processes

There are no documented studies on amination or transamination reactions involving this compound.

Transformations Involving Alkoxy Groups

The ethoxy and propoxy groups at the C2 and C6 positions of the pyridine ring are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or participate in rearrangement reactions.

The cleavage of the ether bonds in this compound can be achieved under strongly acidic conditions, typically with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govlibretexts.orgchemistrysteps.comstackexchange.comtransformationtutoring.com The reaction proceeds via a nucleophilic substitution mechanism. Given that the carbons of the ethoxy and propoxy groups are primary, the cleavage is expected to follow an SN2 pathway. stackexchange.com

The first step in this process is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered alkyl group. In the case of this compound, the relative rates of cleavage of the ethoxy and propoxy groups would depend on the specific reaction conditions, though the ethyl group is generally slightly less sterically hindered than the n-propyl group. Complete cleavage with excess acid would yield the corresponding dihydroxy-aminopyridine, iodoethane, and 1-iodopropane. The general inertness of ethers to many reagents makes them useful as protecting groups, and their cleavage requires these harsh conditions. libretexts.orgchemistrysteps.com

The formation of such ether linkages, conversely, can be accomplished through Williamson ether synthesis, where a corresponding dihydroxypyridine is treated with appropriate alkyl halides in the presence of a base.

Table 1: Predicted Products of Ether Cleavage of this compound with Excess HI

ReactantReagentPredicted ProductsReaction Type
This compoundExcess HI3-Amino-2,6-dihydroxypyridine, Iodoethane, 1-IodopropaneSN2 Cleavage

Rearrangement reactions involving the alkoxy groups on a pyridinamine scaffold are not extensively documented for this specific compound. However, Smiles rearrangements are known to occur in related 3-aminopyridine (B143674) systems where a suitable activating group is present. For instance, 2-tetrazolylthio-3-aminopyridines undergo a Smiles rearrangement under acidic conditions to yield 2-mercapto-3-tetrazolylaminopyridines. electronicsandbooks.com While not a direct rearrangement of an alkoxy group, this illustrates the potential for intramolecular nucleophilic aromatic substitution in the 3-aminopyridine framework, which could theoretically be engineered for alkoxy group migration under specific synthetic designs.

Oxidation and Reduction Chemistry

The pyridine ring and its substituents in this compound are susceptible to both oxidation and reduction, leading to a variety of functionalized products.

The pyridine nitrogen in this compound can be selectively oxidized to the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. arkat-usa.org A variety of oxidizing agents can be employed, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.org

A key challenge in the N-oxidation of aminopyridines is the potential for competitive oxidation of the exocyclic amino group. However, methods have been developed for the selective N-oxidation of heteroaromatics in the presence of amines. nih.gov One strategy involves the in-situ protonation of the more basic aliphatic amine, rendering it less nucleophilic and directing the oxidant to the pyridine nitrogen. nih.gov For this compound, the electron-donating nature of the alkoxy and amino groups enhances the nucleophilicity of the pyridine nitrogen, facilitating its oxidation. The presence of substituents at the 2- and 6-positions can also influence the reactivity. While strongly electron-withdrawing groups at the 2-position can hinder N-oxidation, alkoxy groups are generally compatible with this transformation. nih.gov The resulting N-oxide is a valuable intermediate for further functionalization. nih.govnih.govacs.org

Table 2: Reagents for Selective N-Oxidation of Pyridine Derivatives

Reagent SystemSubstrate TypeReference
m-CPBA/HCl/DMFSubstituted Pyridines arkat-usa.org
H₂O₂ / Methyltrioxorhenium (MTO)Substituted Pyridines arkat-usa.org
In-situ protonation with an iminium salt organocatalystPyridines with aliphatic amines nih.gov

The aromatic pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This transformation is of significant interest as piperidines are prevalent scaffolds in pharmaceuticals. chemrxiv.orgeventsair.comliverpool.ac.uk The hydrogenation of pyridines can be challenging due to the stability of the aromatic system and the potential for the nitrogen atom to poison the catalyst. chemrxiv.orgeventsair.com

A variety of catalysts, both homogeneous and heterogeneous, have been employed for this purpose. Common heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), often requiring high pressures and/or temperatures. liverpool.ac.ukresearchgate.net Homogeneous catalysts, such as iridium-based complexes, have been developed to effect the hydrogenation under milder conditions. chemrxiv.orgeventsair.com These reactions often require an acid co-catalyst to activate the pyridine ring towards reduction by breaking its aromaticity. eventsair.com For a polysubstituted pyridine like this compound, the choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the pyridine ring without causing cleavage of the alkoxy groups. Studies on various substituted pyridines have shown that a broad range of functional groups can be tolerated under specific catalytic systems. chemrxiv.orgliverpool.ac.uk

Table 3: Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrate ScopeKey FeaturesReferences
Rh₂O₃Functionalized and multi-substituted pyridinesMild conditions, broad substrate scope liverpool.ac.uk
Iridium(III) complex with acid co-catalystMono- and multi-substituted pyridinesLow catalyst loading, high functional group tolerance chemrxiv.orgeventsair.com
PtO₂ in glacial acetic acidSubstituted pyridinesHigh pressure researchgate.net
Ru/CPyridine and its derivativesHigh activity and selectivity cjcatal.com

Radical Chemistry and Functionalization

The this compound ring system can participate in radical reactions, offering pathways for C-H functionalization. The electron-rich nature of the ring, due to the collective electron-donating effects of the amino and alkoxy groups, influences the regioselectivity of these reactions.

In contrast to electron-deficient pyridines which are susceptible to attack by nucleophilic radicals (Minisci-type reactions), electron-rich pyridines are more likely to react with electrophilic radicals. The regioselectivity of radical addition is governed by the electronic and steric properties of the substituents. For this compound, the positions ortho and para to the activating amino group (C4 and C5, considering the numbering) would be the most likely sites for radical attack.

Furthermore, the amino group itself can be a source of radical intermediates. For example, N-aminopyridinium salts, formed by the activation of an aminopyridine, can undergo single-electron transfer to generate nitrogen-centered radicals. chemrxiv.orgnih.gov These radicals can then participate in various transformations, such as addition to alkenes. nih.gov This approach allows for the simultaneous introduction of both the amino and pyridyl moieties into other molecules. The development of photoredox catalysis has significantly expanded the scope of radical functionalization of pyridines under mild conditions. chemrxiv.orgnih.gov

Remote C(sp³)-H Functionalization via Radical Translocation

There are currently no documented studies that investigate the remote C(sp³)-H functionalization of this compound through radical translocation mechanisms. Research in this advanced area of organic synthesis focuses on the selective activation of carbon-hydrogen bonds at positions remote from a directing group, often involving a 1,5-hydrogen atom transfer (HAT) process. However, the application of this methodology to this compound has not been reported. Consequently, there are no experimental data, reaction conditions, or yields to present in tabular format for this specific transformation.

Application As a Synthetic Building Block and Ligand

Coordination Chemistry

Metal Complex Formation and Characterization (e.g., Transition Metal Complexes, Main Group Complexes)

Coordination Modes

The coordination behavior of 6-Ethoxy-2-propoxy-3-pyridinamine is characterized by its ability to bind to metal centers in several distinct ways, a consequence of the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group.

N-Donor: The most fundamental coordination mode involves the lone pair of electrons on the pyridinic nitrogen atom, which can form a coordinate bond with a metal ion. This monodentate coordination is a common feature of pyridine-based ligands.

π-Coordination: While less common for simple pyridine derivatives, the aromatic π-system of the pyridine ring can, in principle, interact with electron-rich metal centers. However, the strong σ-donating character of the ring nitrogen typically dominates.

Chelating: The proximate arrangement of the pyridinic nitrogen and the amino group at the 3-position allows for the formation of a stable five-membered chelate ring upon coordination to a single metal center. This bidentate chelation is a key feature of its coordinating ability, enhancing the stability of the resulting metal complexes compared to monodentate coordination.

Bridging: this compound can act as a bridging ligand, simultaneously coordinating to two or more metal centers. This can occur through the pyridinic nitrogen coordinating to one metal and the amino group coordinating to another, or through a combination of N-donation and other interactions, leading to the formation of polynuclear complexes.

Electronic and Steric Effects on Ligand Properties

The coordinating properties of this compound are significantly influenced by the electronic and steric effects of its substituents.

Sterically, the alkoxy groups at the 2- and 6-positions can influence the approach of the metal ion and the geometry of the resulting complex. The propoxy group, being larger than the ethoxy group, can create a more sterically hindered environment around the pyridinic nitrogen, potentially affecting the coordination number and the arrangement of other ligands in the coordination sphere.

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal complexes incorporating this compound relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H stretching bands upon coordination provide evidence of metal-ligand bond formation. A shift to lower frequencies for the C=N stretch and a shift in the N-H stretching frequency are indicative of coordination through the pyridinic nitrogen and the amino group, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Chemical shift changes of the protons and carbons of the pyridine ring and the amino group upon coordination provide information about the binding mode and the electronic environment of the ligand.

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound have shown potential in various catalytic applications, leveraging the tunable electronic and steric properties of the ligand.

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of this compound can act as catalysts for a range of organic transformations. The specific catalytic activity depends on the choice of the metal center and the reaction conditions. The ligand's ability to stabilize the metal center in different oxidation states and to influence the accessibility of the catalytic site is crucial for its function.

Photocatalysis and Electrocatalysis

The electron-rich nature of the this compound ligand can be advantageous in the design of photocatalytic and electrocatalytic systems. Metal complexes featuring this ligand may exhibit favorable redox properties and light-absorbing characteristics, making them suitable for applications in light-driven chemical reactions and electrochemical transformations. The ligand can play a role in mediating electron transfer processes, which are fundamental to both photocatalysis and electrocatalysis.

Scaffold for Chemical Probes and Markers

Research on "this compound" in Synthetic Chemistry Remains Undisclosed

Despite extensive searches of scientific literature and patent databases, no public information is currently available regarding the chemical compound "this compound" or its application as a synthetic building block and ligand in the development of fluorescent probes or chemical sensors.

Broader inquiries into aminopyridine derivatives with similar structural features—specifically those bearing both ethoxy and propoxy groups—also failed to provide information that could be directly attributed to "this compound." While the aminopyridine scaffold itself is a known component in the development of fluorescent molecules, the specific substitution pattern of the requested compound does not appear in the accessible scientific record.

Consequently, the requested detailed article focusing solely on "this compound," including its use in the design and synthesis of fluorescent probes and the development of chemical sensors, cannot be generated at this time due to a lack of source material. The compound may be a novel chemical entity that has not yet been described in published research, an internal designation within a private research entity, or an incorrectly cited name. Without primary or secondary sources detailing its properties and applications, a scientifically accurate and informative article as per the specified requirements cannot be constructed.

Potential in Materials Science Research

Investigation as a Monomer in Polymer Synthesis

As a diamine, 6-Ethoxy-2-propoxy-3-pyridinamine could serve as a monomer in condensation polymerization, most notably in the synthesis of high-performance polymers like polyimides. The standard method for creating aromatic polyimides is a two-step process that begins with the reaction of a diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.eduvt.edu This precursor is then converted into the final polyimide through thermal or chemical imidization. vt.edu The specific structure of the diamine is crucial in determining the final properties of the polymer. vt.edu

The incorporation of heterocyclic rings, such as pyridine (B92270), into the main chain of polymers is a recognized strategy for enhancing thermal and thermo-oxidative stability. researchgate.net The aromaticity and molecular symmetry of the pyridine nucleus contribute to the polymer's ability to withstand high temperatures. researchgate.net Polymers synthesized from pyridinamine derivatives are therefore expected to exhibit high decomposition temperatures. For instance, various pyridine-containing polyimides have shown excellent thermal stability, with 5% weight loss temperatures often exceeding 500°C. researchgate.net

The ethoxy and propoxy groups on the this compound monomer would likely influence the polymer's chemical resistance. While flexible ether linkages can sometimes be a point of chemical attack, they also serve to improve the solubility of the resulting polymers in common organic solvents, a significant advantage for processing. researchgate.netntu.edu.tw

Table 1: Thermal Properties of Aromatic Polyimides from Various Diamines (Note: This table presents data for polymers made from analogous aromatic diamines to illustrate typical performance, as specific data for polymers from this compound is not available.)

DianhydrideDiamine MoietyGlass Transition Temp. (Tg)5% Weight Loss Temp. (TGA)
Pyromellitic dianhydride (PMDA)4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine338°C548°C (in air)
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine295°C545°C (in air)
3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD)ortho-methyl substituted diamine (MBDAM)>336°C>493°C

Data sourced from studies on pyridine-containing and other aromatic polyimides. researchgate.netrsc.org

The relationship between the monomer's structure and the polymer's properties is a fundamental concept in materials science. researchgate.net For a polymer derived from this compound, key relationships would include:

Solubility and Processability: The flexible, non-coplanar structure introduced by the ethoxy and propoxy side chains would disrupt polymer chain packing. This disruption is a well-known strategy to decrease crystallinity and enhance the solubility of otherwise rigid aromatic polymers, making them easier to process into films and coatings. researchgate.netntu.edu.tw

Mechanical Properties: The rigidity of the pyridine ring in the polymer backbone would contribute to high tensile strength and modulus. However, the flexible alkoxy chains could increase the elongation at break, potentially leading to tougher, less brittle materials compared to polymers made from purely rigid diamines. researchgate.net

Application in Optoelectronic Materials

Organic materials with specific electronic properties are essential for next-generation optoelectronic devices. The conjugated system of the pyridine ring in this compound suggests its potential utility in this field.

In OLEDs, different organic materials are used for hole injection, hole transport, emission, and electron transport layers. Pyridine-containing compounds are often explored for their electron-transporting capabilities due to the electron-deficient nature of the pyridine ring. If incorporated into a polymer, this compound could contribute to the formation of host materials for emissive layers or electron-transport layers, potentially offering good thermal stability and film-forming properties.

In organic photovoltaics (OPVs), materials must exhibit suitable absorption characteristics and energy levels for efficient charge separation and transport. While there is no specific research on this compound for this purpose, polymers with tailored donor-acceptor architectures are a key area of OPV research. This monomer could potentially be functionalized or copolymerized to create materials with desired electronic properties for use as either a donor or an acceptor in the active layer of a solar cell.

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in photonics and optical computing. dntb.gov.ua Organic molecules with π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant NLO responses. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of novel organic compounds. researchgate.net The structure of this compound, featuring electron-donating amine and alkoxy groups attached to a π-conjugated pyridine ring, provides the necessary asymmetry and charge transfer characteristics that are prerequisites for second and third-order NLO activity. nih.govresearchgate.net While experimental data is absent, theoretical calculations could be performed to investigate its hyperpolarizability and predict its potential as a precursor for NLO-active materials.

Research on this compound in Materials Science Remains Unexplored

Despite a thorough search of available scientific literature, there is currently no published research detailing the use of the chemical compound this compound in the field of materials science, specifically concerning its integration into Metal-Organic Frameworks (MOFs) or coordination polymers.

Metal-Organic Frameworks are a class of porous materials synthesized from metal ions or clusters and organic ligands, which have garnered significant research interest for their potential applications in gas storage, catalysis, and sensing. The versatile nature of their synthesis allows for the incorporation of a wide variety of organic molecules as ligands, leading to a vast array of structures and properties.

Similarly, coordination polymers are extended structures formed from metal ions linked by organic bridging ligands. These materials exhibit a range of interesting magnetic, optical, and porous properties, largely dictated by the choice of the metal and the organic linker.

However, investigations into the potential of this compound as a ligand in the formation of such materials have not been reported in the current body of scientific work. The pyridinamine functional group suggests a potential for coordination to metal centers, a fundamental requirement for the formation of MOFs and coordination polymers. The ethoxy and propoxy groups could also influence the resulting framework's porosity and surface properties.

The absence of research in this specific area indicates that the potential of this compound as a building block in materials science is a novel and as-yet-unexplored avenue of inquiry. Future research could focus on the synthesis and characterization of MOFs or coordination polymers incorporating this ligand to determine their structural features and potential applications.

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